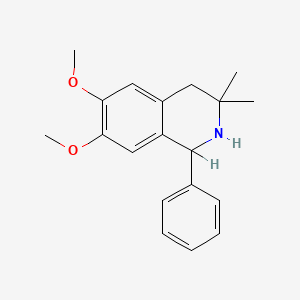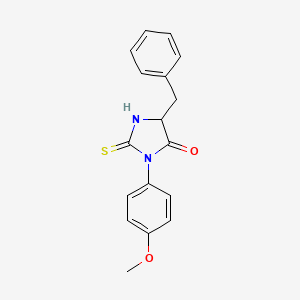![molecular formula C10H15N3O3S B11093699 2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11093699.png)
2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N,N-DIETHYLACETAMIDE is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse pharmacological activities and is used in various scientific research applications .
Preparation Methods
The synthesis of 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N,N-DIETHYLACETAMIDE typically involves the reaction of 4,6-dihydroxy-2-mercaptopyrimidine with N,N-diethylacetamide under specific conditions. The synthetic route includes the use of commercially available reagents like substituted malonic acid diesters and guanidine hydrochloride, which are condensed in anhydrous methanol under slightly basic conditions (sodium methoxide) to produce the intermediate compounds . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it exhibits pharmacological activities such as anti-inflammatory, antibacterial, and antiviral effects. It is also used in the development of new drugs and therapeutic agents. In the industry, it finds applications in the synthesis of other bioactive compounds and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help in reducing inflammation and other related symptoms.
Comparison with Similar Compounds
Similar compounds to 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N,N-DIETHYLACETAMIDE include other pyrimidine derivatives such as 2-amino-4,6-dihydroxypyrimidine and pyrimido[4,5-d]pyrimidines. These compounds share similar structural features and pharmacological activities but may differ in their specific applications and potency. The uniqueness of 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N,N-DIETHYLACETAMIDE lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N,N-diethyl-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C10H15N3O3S/c1-3-13(4-2)9(16)6-17-10-11-7(14)5-8(15)12-10/h5H,3-4,6H2,1-2H3,(H2,11,12,14,15) |
InChI Key |
KBVBBFLIJRFXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyano-3-[(4-methylphenyl)sulfanyl]-2-(3-nitrophenyl)-4-oxo-4-phenylbutyl cyanide](/img/structure/B11093618.png)
![2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11093628.png)

![6',6'-dimethyl-2-phenyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl acetate](/img/structure/B11093647.png)
![2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione](/img/structure/B11093650.png)
![{4-[2-(3-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}{4-[2-(3-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone](/img/structure/B11093655.png)
![[4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine](/img/structure/B11093659.png)
![2-[(4-tert-butylphenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B11093666.png)
![N-(3-fluorobenzyl)-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine](/img/structure/B11093680.png)

![Azepan-1-yl[3-nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]methanone](/img/structure/B11093687.png)
![2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11093709.png)
![2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(diphenylmethyl)acetamide](/img/structure/B11093720.png)
